molecular formula C20H13F6NO3S2 B11765103 5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one

5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B11765103
M. Wt: 493.4 g/mol
InChI Key: MGUBLJQJUPQNSO-FRKPEAEDSA-N
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Description

5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is a complex organic compound known for its unique chemical structure and properties This compound features a thioxothiazolidinone core, which is a sulfur-containing heterocycle, and is substituted with a benzylidene group that is further modified with trifluoromethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2,4-bis(trifluoromethyl)benzyl bromide with 3-methoxybenzaldehyde to form an intermediate, which is then reacted with a thioxothiazolidinone derivative under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidinone ring.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidinone derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s thioxothiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The methoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis(trifluoromethyl)benzyl bromide: A precursor in the synthesis of the target compound.

    3-Methoxybenzaldehyde: Another precursor used in the synthesis.

    Thioxothiazolidinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

5-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. The presence of both trifluoromethyl and methoxy groups, along with the thioxothiazolidinone core, makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H13F6NO3S2

Molecular Weight

493.4 g/mol

IUPAC Name

(5E)-5-[[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H13F6NO3S2/c1-29-15-6-10(7-16-17(28)27-18(31)32-16)2-5-14(15)30-9-11-3-4-12(19(21,22)23)8-13(11)20(24,25)26/h2-8H,9H2,1H3,(H,27,28,31)/b16-7+

InChI Key

MGUBLJQJUPQNSO-FRKPEAEDSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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